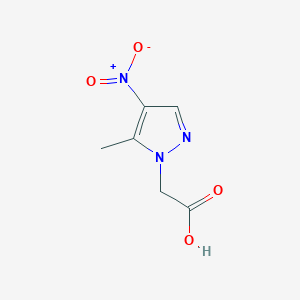

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with the molecular formula C₆H₇N₃O₄ It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an acetic acid moiety at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 5-methyl-1H-pyrazole followed by the introduction of the acetic acid group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 4-position. The resulting 5-methyl-4-nitro-1H-pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

Condensation: Aldehydes or ketones, basic or acidic conditions.

Major Products Formed:

Reduction: 5-Methyl-4-amino-1H-pyrazol-1-yl)acetic acid.

Esterification: Esters of this compound.

Condensation: Schiff bases derived from this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid has been identified as a potential lead compound in drug development due to its ability to interact with various biological targets. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including:

-

Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound Cell Line IC (µg/mL) Activity Level 7f A549 193.93 Moderate 7a A549 208.58 Moderate 7e A549 >371.36 Weak Positive Control A549 371.36 Reference - Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to the development of novel derivatives with enhanced biological activities.

Anticancer Activity Study

A notable study investigated the effects of this compound on human tumor cell lines. The results indicated a significant reduction in cell viability at varying concentrations, supporting its potential as an anticancer agent.

Anti-inflammatory Research

In another case study, researchers explored the anti-inflammatory properties of pyrazole derivatives derived from this compound. The study highlighted the compound's ability to inhibit cytokine production in vitro, reinforcing its therapeutic potential in inflammatory conditions .

Mécanisme D'action

The mechanism of action of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparaison Avec Des Composés Similaires

(5-Methyl-1H-pyrazol-1-yl)acetic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

(4-Nitro-1H-pyrazol-1-yl)acetic acid: Lacks the methyl group, affecting its chemical properties and applications.

(5-Methyl-4-nitro-1H-pyrazole): Lacks the acetic acid moiety, limiting its use in certain synthetic applications.

Uniqueness: (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the nitro and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Activité Biologique

(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both a nitro group and an acetic acid moiety, provides it with distinct chemical properties that contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O3, and its structure includes a pyrazole ring which is essential for its biological activity. The presence of the nitro group enhances its reactivity, allowing it to participate in various biochemical interactions.

Target Enzymes

Research indicates that this compound primarily targets succinate dehydrogenase (SDH) , a key enzyme in the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to potential cytotoxic effects in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The inhibition of SDH affects several metabolic pathways:

- Energy Metabolism : Disruption in the TCA cycle results in decreased ATP production.

- Reactive Oxygen Species (ROS) Production : Inhibition can lead to an increase in ROS, contributing to oxidative stress within cells.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. For instance:

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT116), with IC50 values ranging from 1.82 to 5.55 μM .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 2.86 |

| HepG2 | 1.82 |

| HCT116 | 5.55 |

Anti-inflammatory and Antimicrobial Activities

Research has also suggested potential anti-inflammatory and antimicrobial properties:

- The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

- Preliminary studies indicate activity against certain bacterial strains, although further research is needed to fully characterize these effects .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the pyrazole scaffold, where modifications led to enhanced biological activity against specific cancer types. These derivatives exhibited improved pharmacokinetic properties while retaining potent anticancer activities .

Propriétés

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPATAJWIBDNQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.